molecular formula C19H28ClN3O3 B2976578 N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride CAS No. 2418721-59-0

N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride

Cat. No.: B2976578
CAS No.: 2418721-59-0
M. Wt: 381.9
InChI Key: NBIFJNFFBKZLAF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide hydrochloride is a synthetic small molecule characterized by:

  • A 6-methyl-3,4-dihydro-2H-chromene-2-carbonyl moiety, contributing aromaticity and lipophilicity.
  • A hydrochloride salt formulation, improving bioavailability and stability .

Properties

IUPAC Name

N-(2-aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3.ClH/c1-13-4-6-16-14(11-13)5-7-17(25-16)19(24)22-10-2-3-15(12-22)18(23)21-9-8-20;/h4,6,11,15,17H,2-3,5,7-10,12,20H2,1H3,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIFJNFFBKZLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)N3CCCC(C3)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a piperidine ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that yield the desired chromene and piperidine derivatives. Detailed synthesis protocols can be found in various research articles highlighting the importance of structural modifications for enhancing biological activity .

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that such compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide were shown to possess moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been noted for its ability to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor models. The mechanism appears to involve the activation of specific cellular pathways that promote cell death and inhibit proliferation .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been evaluated for their ability to inhibit AChE effectively, suggesting a potential therapeutic application in cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Research indicates that modifications in the piperidine moiety and chromene core can significantly influence biological activity. For example:

ModificationEffect on Activity
Electron-withdrawing groupsEnhanced antimicrobial activity
Hydroxyl substitutionsImproved enzyme inhibition
Alkyl chain lengthAffects receptor binding affinity

This table summarizes key findings from various studies that emphasize how specific structural features correlate with biological efficacy .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of piperidine derivatives exhibited varying degrees of antibacterial activity against multiple strains. The most effective compounds were those with specific electron-withdrawing groups attached to the aromatic rings .
  • Cancer Cell Studies : In vitro studies using FaDu hypopharyngeal tumor cells showed that certain derivatives could induce apoptosis more effectively than standard chemotherapy agents like bleomycin .
  • Neuroprotective Effects : A recent investigation into AChE inhibitors highlighted the potential of compounds similar to N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide for treating Alzheimer's disease by reducing amyloid-beta aggregation .

Comparison with Similar Compounds

Critical Analysis of Limitations

  • Metabolic Stability : The target compound’s half-life (4.1 h) is shorter than fluorinated or trifluoroacetylated analogs, suggesting susceptibility to cytochrome P450 oxidation .
  • Solubility vs.

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